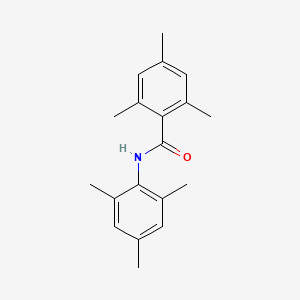

N-mesityl-2,4,6-trimethylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

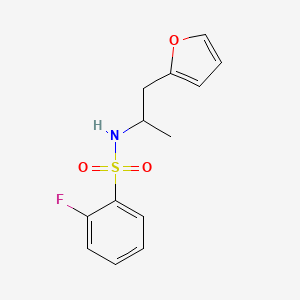

“N-mesityl-2,4,6-trimethylbenzamide” is a compound with the molecular formula C19H23NO . It belongs to the benzamide class of compounds.

Molecular Structure Analysis

The molecular weight of “this compound” is 281.398 g/mol . The InChIKey is ULYXZIRYTYWTSV-UYBDAZJACQ .Chemical Reactions Analysis

“this compound” is known to be involved in NHC-catalyzed reactions of α-functionalized aldehydes, including annulations, oxidations, and redox reactions . These reactions occur more rapidly with N-mesityl substituted NHCs .Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, density, and refractive index of “this compound” are not explicitly mentioned in the search results .Wissenschaftliche Forschungsanwendungen

Molecular Structure and Vibrational Spectra

Research has delved into the molecular structure and vibrational spectra of related compounds to N-mesityl-2,4,6-trimethylbenzamide, highlighting their potential in nonlinear optical behavior and charge transfer mechanisms. For instance, the study on mesityl chloride explored its optimized geometry, vibrational spectra, and electronic properties, indicating its potential in microscopic non-linear optical behavior due to significant dipole moments and polarizability (Balachandran & Parimala, 2012)(Balachandran & Parimala, 2012).

Synthesis of Chemical Compounds

The synthesis of related compounds, like 2,4,6-trimethylbenzoic acid, has been explored, showing high yields under optimized conditions. This research provides insights into efficient methods for synthesizing derivatives of this compound and related compounds (Yangling, 2007)(Yangling, 2007).

Catalytic Processes

Studies have also explored the catalytic activities of complexes involving derivatives of this compound. For example, copper complexes with N-heterocyclic carbene ligands have been characterized, revealing diverse structures from monomeric to tetrameric species and shedding light on their potential catalytic applications (Collins et al., 2014)(Collins et al., 2014).

Photocatalytic Processes

Research into photocatalytic processes using related compounds as photocatalysts for bromination reactions has shown efficient and selective production of monobrominated products, demonstrating the potential for this compound derivatives in photocatalytic applications (Ohkubo et al., 2011)(Ohkubo et al., 2011).

Wirkmechanismus

The effect of the N-mesityl group is to render the initial addition of the NHC to the aldehyde irreversible, thereby accelerating the formation of the Breslow intermediate . This effect is responsible for dramatically enhanced rates of reaction and different outcomes from otherwise identical substrates and conditions .

Safety and Hazards

Eigenschaften

IUPAC Name |

2,4,6-trimethyl-N-(2,4,6-trimethylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO/c1-11-7-13(3)17(14(4)8-11)19(21)20-18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULYXZIRYTYWTSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(=O)NC2=C(C=C(C=C2C)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[5-Butanoyl-6-(3-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]butan-1-one](/img/structure/B2879641.png)

![N-(4,4-difluorocyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2879648.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(tert-butyl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2879651.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(3-(4-methoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2879652.png)

![1-Methyl-3-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B2879654.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxolan-3-yl)acetic acid](/img/structure/B2879661.png)

![2-(7-chloro-5-oxo-[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2879662.png)